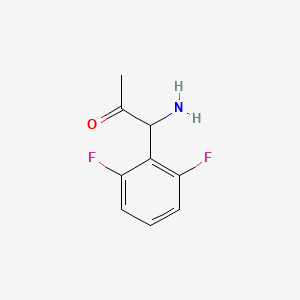

1-Amino-1-(2,6-difluorophenyl)acetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

1-amino-1-(2,6-difluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3 |

InChI Key |

HGZKVFVLNVFCEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 2,6 Difluorophenyl Acetone

Strategic Approaches to Precursor Synthesis

The successful synthesis of 1-Amino-1-(2,6-difluorophenyl)acetone is contingent on the efficient preparation of its two primary components: a 2,6-difluorophenyl-containing unit and an amino-functionalized acetone (B3395972) scaffold.

Synthesis of 2,6-Difluorophenyl-Containing Building Blocks

The creation of building blocks bearing the 2,6-difluorophenyl moiety is a critical initial phase. These intermediates can be designed as electrophilic partners for subsequent C-C bond-forming reactions.

A common strategy involves the conversion of a pre-functionalized 2,6-difluorophenyl compound into a reactive acyl or alkyl halide.

Acyl Halides: 2,6-Difluorobenzoyl chloride is a key intermediate that can be synthesized from 2,6-difluorobenzamide (B103285) by reacting it with oxalyl chloride in a suitable solvent like toluene (B28343). prepchem.com The reaction proceeds under reflux, liberating hydrogen chloride and carbon monoxide, to yield the desired acyl chloride after distillation. prepchem.com Similarly, analogous compounds like (2,6-dichloro-phenyl)-acetyl chloride can be prepared from the corresponding carboxylic acid using oxalyl chloride and a catalytic amount of dimethylformamide (DMF). chemicalbook.com Other standard chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), are also effective for converting phenylacetic acids into their respective acyl chlorides. researchgate.netprepchem.com

Alkyl Halides: The synthesis of 2,6-difluorobenzyl chloride, an alkyl halide, can be achieved from 2,6-difluorotoluene (B1296929) via chlorination with gaseous chlorine. chemicalbook.com An alternative route involves the reaction of 2,6-difluorobenzyl alcohol with hydrogen chloride at elevated temperatures. chemicalbook.com These building blocks, particularly the Grignard reagents derived from compounds like 1-bromo-2,6-difluorobenzene, are instrumental. sigmaaldrich.com The formation of a Grignard reagent from 1-bromo-2-fluorobenzene (B92463) using magnesium can lead to the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of fluoride, which can be trapped by various reagents. stackexchange.comstackexchange.com

Below is a table summarizing synthetic methods for these building blocks.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,6-Difluorobenzamide | Oxalyl chloride, Toluene | 2,6-Difluorobenzoyl isocyanate | - | prepchem.com |

| Phenylacetic acid | Phosphorus trichloride | Phenylacetyl chloride | - | prepchem.com |

| Sodium phenylacetate | Oxalyl chloride, Benzene | Phenylacetyl chloride | 71% | prepchem.com |

| 2,6-Dichlorophenylacetonitrile | 1. KOH, H₂O, Ethanol (B145695); 2. HCl | (2,6-Dichloro-phenyl)-acetic acid | 83% | chemicalbook.com |

| (2,6-Dichloro-phenyl)-acetic acid | Oxalyl chloride, DCM, DMF | (2,6-Dichloro-phenyl)-acetyl chloride | - | chemicalbook.com |

Note: The table presents data for both difluorinated compounds and their analogous counterparts to illustrate the synthetic principles.

While the title compound contains a difluorophenyl group, not a difluoromethyl (-CF₂H) group, the user-requested outline includes this topic. Late-stage difluoromethylation involves introducing the -CF₂H moiety into a complex molecule at a late point in the synthesis. This is typically achieved through radical, nucleophilic, or electrophilic pathways. However, for the synthesis of the 2,6-difluorophenyl moiety itself, the more relevant process is late-stage fluorination, where fluorine atoms are introduced onto an existing phenyl ring. This can be accomplished using electrophilic fluorinating agents like Selectfluor. These methods often require directing groups to achieve the desired regioselectivity for C-H bond functionalization.

Preparation of Amino-Functionalized Acetone Scaffolds

The second key precursor is an acetone molecule functionalized with an amino group. Aminoacetone, with the chemical formula CH₃C(O)CH₂NH₂, is a viable but challenging reagent. While stable in its gaseous form, it is prone to self-condensation upon liquefaction. wikipedia.org For practical laboratory use, it is typically handled as a more stable salt, such as aminoacetone hydrochloride. wikipedia.org

A prevalent strategy in modern organic synthesis to manage reactive amino groups is the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is commonly employed. The synthesis of N-Boc protected amino scaffolds is a well-established methodology. nih.govrsc.orgnih.gov For instance, an N-Boc-aminoacetone scaffold could be prepared via the amination of chloroacetone (B47974) followed by protection, or through the controlled homologation of a protected alanine (B10760859) derivative. Such protection prevents unwanted side reactions and can be removed in a later synthetic step.

Core Reaction Pathways for the Formation of this compound

The final assembly of the target molecule involves creating the central C-N and C-C bonds that link the two primary precursors. Several classic organic reactions are applicable here, primarily involving the condensation of a carbonyl compound with an amine.

Condensation Reactions Involving Acetone and its Derivatives

Reductive Amination: This is a highly effective method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org A hypothetical pathway to the target compound could involve the reductive amination of a precursor ketone, such as 1-(2,6-difluorophenyl)propane-1,2-dione. In this process, the ketone would react with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the final primary amine. wikipedia.orglibretexts.org A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with metal catalysts such as nickel, platinum, or iron complexes. wikipedia.orgnih.govorganic-chemistry.org This approach is widely used for its high selectivity and tolerance of various functional groups. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation that combines a non-enolizable aldehyde, a primary or secondary amine (or ammonia), and a C-H-activated compound, such as a ketone. thermofisher.comnih.gov A plausible route to this compound could involve the reaction of 2,6-difluorobenzaldehyde, acetone, and ammonia. The reaction proceeds through the formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the enolate of acetone. nih.gov This method is powerful for creating β-amino carbonyl compounds, known as Mannich bases, in a single step. thermofisher.comnih.gov

Strecker Synthesis: The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction involves treating a carbonyl compound with ammonia and cyanide, which forms an α-aminonitrile intermediate. mdpi.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the amino acid. masterorganicchemistry.commasterorganicchemistry.com To synthesize the target compound, a modified Strecker reaction starting with 2',6'-difluoroacetophenone (B84162) could be envisioned. sigmaaldrich.com Reaction with an ammonia source and a cyanide salt would form the aminonitrile, which upon a controlled workup could potentially lead to the desired aminoketone structure.

The following table outlines the key features of these condensation reactions.

| Reaction Name | Key Reactants | Key Intermediate | Product Type | Reference |

| Reductive Amination | Ketone/Aldehyde, Amine, Reducing Agent | Imine | Amine | wikipedia.orglibretexts.org |

| Mannich Reaction | Aldehyde, Amine, Ketone (with α-H) | Iminium Ion | β-Amino Carbonyl | thermofisher.comnih.gov |

| Strecker Synthesis | Ketone/Aldehyde, Amine, Cyanide | α-Aminonitrile | α-Amino Acid (after hydrolysis) | wikipedia.orgmasterorganicchemistry.com |

Amination Strategies for Ketone Functionalities

Directly introducing an amino group onto a ketone precursor is a primary strategy for synthesizing α-amino ketones.

A highly effective and widely used method for this transformation is reductive amination . masterorganicchemistry.comlibretexts.org This process typically involves the reaction of a ketone with an amine source, such as ammonia, to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edusigmaaldrich.com For the synthesis of this compound, the precursor ketone would be 1-(2,6-difluorophenyl)acetone.

A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the ketone starting material, which prevents competitive reduction of the carbonyl group. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose. masterorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines in the presence of ketones. Toxic cyanide byproducts. | masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, general, and selective. Tolerates many functional groups. Less toxic alternative to NaBH₃CN. | harvard.eduorganic-chemistry.org |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, Raney Ni | Catalytic hydrogenation; can reduce other functional groups. | harvard.edu |

In addition to reductive amination, modern synthetic methods allow for the direct α-amination of ketones . These reactions involve the formation of a C-N bond at the α-position of a ketone, often through transition-metal catalysis. organic-chemistry.orgrsc.org For example, copper(II) bromide has been used to catalyze the direct α-amination of ketones, proceeding through an α-bromo ketone intermediate. organic-chemistry.org Iron-catalyzed oxidative coupling of ketones with sulfonamides has also been reported. organic-chemistry.org These methods provide a more direct route to α-amino ketones without the need for a separate reduction step.

Asymmetric Synthesis Approaches for Enantiomerically Pure Derivatives

Since this compound is a chiral molecule, controlling the stereochemistry during its synthesis is crucial for many applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. sigmaaldrich.com

Catalytic asymmetric hydrogenation (AH) is a powerful strategy for producing optically active amines. acs.org This approach is an enantioselective version of reductive amination. The imine formed from 1-(2,6-difluorophenyl)acetone and ammonia can be hydrogenated using a chiral transition-metal catalyst, typically based on iridium or rhodium, coordinated to a chiral ligand. acs.org This method can provide high enantioselectivity and is considered an efficient and sustainable "green" strategy. acs.org

Another emerging strategy is biomimetic chemocatalysis , inspired by enzymatic transamination. rsc.org These systems can facilitate the direct asymmetric synthesis of α-chiral primary amines from ketones and an amine source, offering a straightforward route to enantiopure products. rsc.org The development of nickel-catalyzed asymmetric methods also highlights the progress in synthesizing chiral amines with fluorinated moieties, which are recognized as important in drug design. nih.govnih.gov

Catalytic Systems and Their Application in the Synthesis of this compound

The development of advanced catalytic systems has revolutionized organic synthesis, allowing for the construction of complex molecules with high efficiency and selectivity. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl or vinyl halides/triflates. organic-chemistry.org While typically used for aryl amines, the principles of this reaction can be extended to the synthesis of α-amino ketones.

A viable strategy for synthesizing this compound via this methodology would involve the coupling of an ammonia equivalent with an α-halo ketone precursor, such as α-bromo-1-(2,6-difluorophenyl)acetone. The reaction is catalyzed by a palladium complex, which requires a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle. A general one-pot procedure has been developed that involves the 1,2-addition of an organolithium reagent to an amide, followed by an in-situ Buchwald-Hartwig amination to generate aminoarylketones efficiently. rsc.org

| Catalyst/Precatalyst | Ligand Type | Application Area | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | Biaryl Phosphines (e.g., XPhos, SPhos) | General Buchwald-Hartwig Amination | organic-chemistry.org |

| [(CyPF-tBu)PdCl₂] | Ferrocenyl Phosphine | Amination of Aryl and Heteroaryl Halides | organic-chemistry.org |

| Palladium Acetate (Pd(OAc)₂) | Josiphos-type Ligands | Amination of Aryl Chlorides and Bromides | organic-chemistry.org |

Organocatalysis in Stereoselective Transformations

The direct asymmetric α-amination of ketones represents a powerful and atom-economical strategy for the synthesis of chiral α-amino ketones. While various organocatalytic systems have been developed for this purpose, the α-amination of aromatic ketones, such as a potential precursor to this compound, presents unique challenges. Proline and its simple derivatives, which are highly effective for the α-amination of aldehydes and aliphatic ketones, have been found to be generally less effective for aromatic ketones. rsc.orgmdpi.com

To address this limitation, researchers have turned to more sophisticated organocatalysts. Primary amines derived from cinchona alkaloids have emerged as particularly potent catalysts for the enantioselective direct α-amination of a wide range of aryl ketones. mdpi.comnih.govcapes.gov.br These catalysts, through the formation of a chiral enamine intermediate with the ketone substrate, can effectively control the stereochemical outcome of the subsequent reaction with an electrophilic nitrogen source.

For the synthesis of this compound, a plausible approach would involve the direct α-amination of 2',6'-difluoroacetophenone. This reaction would likely employ a cinchona alkaloid-derived primary amine catalyst, such as 9-amino(9-deoxy)epicinchonine, in the presence of an azodicarboxylate, typically di-tert-butyl azodicarboxylate (DBAD), as the aminating agent. The reaction is often carried out in a non-polar solvent like toluene or dichloromethane, and the presence of molecular sieves has been shown to be beneficial for achieving high conversions and enantioselectivities. nih.govcapes.gov.br

The proposed catalytic cycle involves the formation of a chiral enamine between the 2',6'-difluoroacetophenone and the cinchona alkaloid-based primary amine. This enamine then undergoes an enantioselective attack on the electrophilic nitrogen of the azodicarboxylate. Subsequent hydrolysis of the resulting adduct would yield the desired α-amino ketone, this compound, with a high degree of enantiomeric excess.

Table 1: Representative Examples of Organocatalytic α-Amination of Aromatic Ketones

| Entry | Aryl Ketone | Catalyst (mol%) | Aminating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | 9-Amino(9-deoxy)epicinchonine (10) | DBAD | Toluene | rt | 95 | 92 |

| 2 | 4'-Methoxyacetophenone | 9-Amino(9-deoxy)epicinchonine (10) | DBAD | Toluene | rt | 96 | 94 |

| 3 | 4'-Nitroacetophenone | 9-Amino(9-deoxy)epicinchonine (10) | DBAD | Toluene | rt | 92 | 90 |

| 4 | 2'-Chloroacetophenone | 9-Amino(9-deoxy)epicinchonine (10) | DBAD | Toluene | rt | 85 | 88 |

This table presents data from analogous reactions reported in the literature to illustrate the potential efficacy of the proposed synthetic method.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound via organocatalytic α-amination is highly dependent on the careful optimization of reaction parameters. Key variables that can significantly influence the yield and enantioselectivity include the choice of catalyst, solvent, temperature, and the nature of the aminating agent.

Optimization of Reaction Conditions:

Catalyst Selection: While primary amines derived from cinchona alkaloids are generally effective, the specific alkaloid backbone (e.g., cinchonine (B1669041) vs. quinidine) and modifications to the catalyst structure can have a profound impact on the stereochemical outcome. Screening a small library of these catalysts would be a critical first step in optimizing the synthesis.

Solvent Effects: The polarity and coordinating ability of the solvent can influence both the reaction rate and the enantioselectivity. Non-polar aprotic solvents such as toluene, dichloromethane, and diethyl ether are commonly employed.

Temperature: The reaction temperature is a crucial parameter for controlling enantioselectivity. Lower temperatures often lead to higher enantiomeric excesses, although this may come at the cost of longer reaction times.

Additives: The use of additives, such as molecular sieves, is often beneficial in removing trace amounts of water, which can hydrolyze the enamine intermediate and lead to side reactions. nih.gov

Isolation Procedures:

The isolation and purification of α-amino ketones can be challenging due to their potential instability. These compounds can be prone to self-condensation or decomposition, particularly if the free amine is present. Therefore, careful handling and purification techniques are essential.

A typical workup procedure would involve quenching the reaction, followed by extraction to separate the organic product from the catalyst and other reagents. Purification is commonly achieved through flash column chromatography on silica (B1680970) gel. rsc.org It is often advantageous to protect the newly introduced amino group prior to or immediately after purification to enhance the stability of the final product. For instance, the crude product could be treated with an acylating agent to form a more stable amide derivative.

Table 2: Illustrative Optimization of α-Amination of an Aromatic Ketone

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Additive | Yield (%) | ee (%) |

| 1 | Catalyst A (10) | Toluene | 25 | None | 75 | 85 |

| 2 | Catalyst A (10) | CH₂Cl₂ | 25 | None | 80 | 88 |

| 3 | Catalyst A (10) | CH₂Cl₂ | 0 | None | 78 | 92 |

| 4 | Catalyst A (10) | CH₂Cl₂ | 0 | 4Å MS | 92 | 95 |

| 5 | Catalyst B (10) | CH₂Cl₂ | 0 | 4Å MS | 95 | 97 |

This table provides a hypothetical optimization study based on trends observed in the literature for similar reactions. Catalyst A and B represent different cinchona alkaloid-derived primary amines.

Advanced Spectroscopic and Structural Characterization of 1 Amino 1 2,6 Difluorophenyl Acetone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of absorption and their intensities are characteristic of the molecule's chromophores—the parts of the molecule that absorb light—and provide insight into its electronic structure and degree of conjugation.

For 1-Amino-1-(2,6-difluorophenyl)acetone, the primary chromophores are the 2,6-difluorophenyl ring and the carbonyl group (C=O) of the acetone (B3395972) moiety. The UV-Vis spectrum is therefore expected to exhibit absorptions corresponding to electronic transitions within these groups.

π→π* Transitions: The aromatic phenyl ring contains a conjugated system of π-electrons. It is expected to undergo high-energy π→π* transitions, typically resulting in strong absorption bands in the deep UV region (around 200-280 nm). The presence of substituents—the two fluorine atoms, the amino group, and the acetone group—on the phenyl ring will influence the precise wavelength and intensity of these absorptions. Fluorine atoms, being electron-withdrawing, and the amino group, being electron-donating, can cause shifts in the absorption maxima (λmax).

n→π* Transitions: The carbonyl group of the acetone moiety possesses non-bonding electrons (n-electrons) on the oxygen atom. These can be excited to an anti-bonding π* orbital. This n→π* transition requires less energy than a π→π* transition and results in a characteristically weak absorption band at a longer wavelength, typically in the 270–300 nm range for simple ketones.

Based on the analysis of its constituent functional groups, the expected UV-Vis absorption data for this compound dissolved in a non-polar solvent like hexane are summarized below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition Type | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | 2,6-Difluorophenyl Ring | ~210 - 230 | Strong (>10,000 M⁻¹cm⁻¹) |

| π→π* (B-band) | 2,6-Difluorophenyl Ring | ~265 - 280 | Moderate (1,000 - 3,000 M⁻¹cm⁻¹) |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure and Supramolecular Arrangement Determination

While a published crystal structure for this compound is not available, its structural properties can be predicted based on well-understood principles and data from analogous fluorinated aromatic compounds. The analysis would reveal both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing.

The supramolecular structure is expected to be dominated by a network of non-covalent interactions:

Hydrogen Bonding: The primary amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This would likely lead to the formation of robust N-H···O hydrogen bonds, linking molecules into chains or dimers.

π-π Stacking: The electron-deficient nature of the difluorophenyl rings could promote π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

The combination of these forces would create a complex and stable three-dimensional architecture.

Table 2: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Predicted Value / Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | P2₁/c or P-1 (Common centrosymmetric groups) |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonding |

| π-π Stacking (between difluorophenyl rings) |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. When coupled with mass spectrometry (MS), it becomes a powerful tool for identifying and quantifying the individual components of even complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable.

Due to the presence of a polar primary amino group, this compound has limited volatility and may interact unfavorably with standard GC columns. Therefore, direct analysis is challenging, and a chemical derivatization step is typically required to enhance its volatility and thermal stability sigmaaldrich.com. A common approach is silylation, where active hydrogens on the amine are replaced with a nonpolar group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.comyoutube.com.

Hypothetical GC-MS Protocol:

Derivatization: The sample is treated with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) in a suitable solvent and heated to form the silylated derivative.

Injection and Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column) based on its boiling point and interactions with the column's stationary phase.

Detection and Identification: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint for identification and purity assessment.

Table 3: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 30 m x 0.25 mm DB-5ms, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that separates compounds in a liquid phase before detection by mass spectrometry. It is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive molecules, making it an ideal method for the direct analysis of this compound without the need for derivatization nih.gov.

Hypothetical LC-MS Protocol:

Separation: A solution of the sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. The compound is separated from impurities based on its polarity.

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is the most probable method, as the basic amino group can be easily protonated to form a positively charged molecular ion ([M+H]⁺).

Detection: The mass analyzer detects the mass-to-charge ratio of the protonated molecule, confirming its identity and allowing for quantification. For mixture analysis, tandem mass spectrometry (LC-MS/MS) can be used, where the [M+H]⁺ ion is isolated and fragmented to provide further structural confirmation, enhancing selectivity and sensitivity nih.govresearchgate.net.

Table 4: Hypothetical LC-MS Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS Analysis | Full Scan to detect the [M+H]⁺ ion |

Reactivity and Reaction Mechanisms of 1 Amino 1 2,6 Difluorophenyl Acetone

Transformations at the Carbonyl Center

The ketone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions and reactions involving the adjacent α-carbon.

The carbonyl carbon of 1-Amino-1-(2,6-difluorophenyl)acetone is electrophilic and susceptible to attack by nucleophiles. libretexts.org The presence of the 2,6-difluorophenyl group, a strong electron-withdrawing group, increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles compared to ketones with electron-donating groups. unl.edustudypug.com The reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions at the ketone center are summarized in the table below.

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallics | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Hydrate (gem-diol) |

| Alcohol | R-OH (acid catalyzed) | Hemiketal |

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (on the methyl side) to the carbonyl oxygen, along with a shift of the pi bond. masterorganicchemistry.com The equilibrium generally favors the more stable keto form. libretexts.orglibretexts.org This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. youtube.com This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. The enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom.

| Process | Conditions | Intermediate/Product | Key Features |

| Keto-Enol Tautomerism | Acid or Base Catalyst | Enol Form | Equilibrium typically favors the keto form. libretexts.org |

| Enolate Formation | Strong, non-nucleophilic base (e.g., LDA) | Enolate Anion | Creates a potent carbon nucleophile for subsequent reactions. |

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone, in an aldol (B89426) addition reaction. libretexts.orglibretexts.org This reaction forms a β-hydroxy ketone. If the reaction is heated, especially under basic conditions, the β-hydroxy ketone can undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated ketone, a product of an aldol condensation. youtube.comwikipedia.org

Crossed aldol condensations between this compound and a carbonyl compound lacking α-hydrogens (like benzaldehyde) can be more selective, minimizing self-condensation products. libretexts.orgwikipedia.org

| Reaction Type | Reactants | Intermediate/Product | Conditions |

| Self-Aldol Addition | Two molecules of the title compound | β-Hydroxy Ketone | Base catalyst (e.g., NaOH) |

| Self-Aldol Condensation | Two molecules of the title compound | α,β-Unsaturated Ketone | Base catalyst with heat |

| Crossed Aldol Condensation | Title compound + Benzaldehyde | α,β-Unsaturated Ketone | Base catalyst |

Reactivity of the Amino Group

The primary amino group (-NH₂) is a key nucleophilic center and can undergo a range of characteristic reactions.

As a nucleophile, the primary amino group of this compound readily reacts with electrophiles. Alkylation, typically with alkyl halides, can lead to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution. acs.orgnih.govacs.org

Acylation of the amino group with reagents like acyl chlorides or acid anhydrides yields N-acyl derivatives, which are amides. thieme-connect.comnih.gov This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). thieme-connect.com

| Reaction Type | Electrophilic Reagent | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N,N-Dialkylation | Excess Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |

The primary amino group undergoes a condensation reaction with aldehydes or other ketones to form an imine, also known as a Schiff base. orgoreview.comlibretexts.org This reaction is fundamental in synthetic chemistry. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orgrsc.org

| Carbonyl Reactant | Product |

| Acetone (B3395972) | N-(1-(2,6-difluorophenyl)-2-oxopropyl)propan-2-imine |

| Benzaldehyde | N-((2,6-difluorophenyl)(2-oxopropyl))-1-phenylmethanimine |

| Cyclohexanone | N-(1-(2,6-difluorophenyl)-2-oxopropyl)cyclohexan-1-imine |

Formation of Amide and Carbamate (B1207046) Derivatives

The primary amino group of this compound is a key site of reactivity, readily participating in nucleophilic reactions to form a variety of amide and carbamate derivatives. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.

Amide Formation: The formation of an amide bond, one of the most stable and prevalent linkages in organic and medicinal chemistry, can be achieved through several standard synthetic protocols. mdpi.comlibretexts.org The reaction typically involves the acylation of the primary amine. A common and effective method is the reaction with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The mechanism proceeds via a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org

Alternatively, amides can be synthesized directly from carboxylic acids using coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine of this compound. mdpi.com

Carbamate Formation: Carbamates, which are esters of carbamic acid, are often used as protecting groups for amines in multi-step syntheses. They can be formed by reacting this compound with a suitable chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), under basic conditions. Another route to carbamates involves the reaction of the amine with an isocyanate. nih.gov The reaction of amines with carbon dioxide and an alkylating agent can also yield carbamates under specific catalytic conditions. stackexchange.com

The table below summarizes common reactions for the formation of amide and carbamate derivatives from a primary amine.

| Derivative Type | Reagent Class | Specific Reagent Example | General Reaction Conditions | Resulting Functional Group |

|---|---|---|---|---|

| Amide | Acyl Halide | Acetyl Chloride (CH₃COCl) | Inert solvent, presence of a non-nucleophilic base (e.g., triethylamine) | N-Acetyl |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC/HOBt | Aprotic solvent (e.g., DMF, DCM) at room temperature | N-Benzoyl |

| Carbamate | Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃) or organic base in an inert solvent | N-Carboxybenzyl (N-Cbz) |

| Carbamate | Dicarbonate | Di-tert-butyl dicarbonate ((Boc)₂O) | Inert solvent (e.g., THF, Dioxane), often with a base like DMAP | N-tert-butoxycarbonyl (N-Boc) |

| Carbamate | Isocyanate | Phenyl Isocyanate (PhNCO) | Inert solvent at room temperature | N-Phenylcarbamoyl (Urea derivative) |

Reactivity of the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group imparts distinct reactivity to the aromatic ring, primarily governed by the strong electronegativity and resonance effects of the two fluorine atoms.

Electrophilic Aromatic Substitution (Impact of Fluorine Substituents)

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or +R effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions. While the deactivating inductive effect is generally stronger than the activating resonance effect for halogens, the resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the case of the 2,6-difluorophenyl moiety, the two fluorine atoms strongly deactivate the ring. The only available positions for substitution are C3, C4, and C5. The para-position (C4) relative to the existing fluorine atoms is the most likely site for electrophilic attack, as it is activated by the resonance effect of both fluorine atoms, while the meta-positions (C3, C5) are less favored. In some highly reactive electrophilic reactions, fluorine has been observed to act as an activating substituent. acs.orgacs.org

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via the sigma bond due to fluorine's high electronegativity. | Deactivating (slows down the reaction rate compared to benzene). | N/A |

| Resonance Effect (+M) | Donation of lone pair electrons into the aromatic π-system. | Activating (counteracts the inductive effect to some extent). | Ortho-, Para-directing (increases electron density at these positions). |

| Overall Effect | The deactivating -I effect dominates over the activating +M effect. | Net deactivation of the ring. | Directs incoming electrophiles to the position(s) para to the fluorine atoms (C4). |

Nucleophilic Aromatic Substitution (Activation by Fluorine)

The presence of strongly electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution (SNAr) to occur. wikipedia.orgmasterorganicchemistry.com The two fluorine atoms in the 2,6-difluorophenyl moiety strongly activate the aromatic ring for attack by nucleophiles. This activation arises because the electron-withdrawing nature of the fluorine atoms polarizes the ring, making the carbon atoms attached to them (ipso-carbons) electrophilic and susceptible to attack. youtube.com

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org The electron-withdrawing substituents, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.orglibretexts.org In the 2,6-difluorophenyl group, the fluorine atoms themselves can serve as excellent leaving groups. Attack by a nucleophile at the C2 or C6 position would be stabilized by the remaining fluorine atom and the acetylamino moiety at C1. The relative rate of displacement for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. youtube.com

| Feature | Role in SNAr | Mechanism Step Affected |

|---|---|---|

| Electron-Withdrawing Fluorine Atoms | Activate the ring by making it electron-deficient (electrophilic). | Step 1: Nucleophilic Attack |

| Stabilization of Intermediate | The negative charge of the Meisenheimer complex is stabilized by the inductive and resonance effects of the fluorine atoms. | Step 1: Nucleophilic Attack |

| Fluorine as a Leaving Group | Fluoride is a viable leaving group in SNAr reactions. | Step 2: Elimination of Leaving Group |

Rearrangement Reactions and Other Transformations

Alpha-amino ketones are known to undergo a variety of rearrangement reactions under specific conditions. One notable transformation is the α-ketol (or α-iminol) rearrangement, where an alkyl or aryl group migrates from the carbonyl carbon to the adjacent α-carbon. beilstein-journals.orgwikipedia.org For this compound, this could potentially involve the migration of the methyl group or the difluorophenyl group. Such rearrangements are often driven by the formation of a more stable product and can be catalyzed by acids or bases. beilstein-journals.org The Heyns rearrangement is a related transformation where an α-hydroxy imine rearranges to an α-amino ketone. rsc.org

Another potential pathway, particularly if the α-amino group were replaced by a halogen, is the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, typically via a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com While not directly applicable to the parent amino compound, it is a relevant transformation for structurally related intermediates.

Beyond rearrangements, the bifunctional nature of this compound allows for various other transformations, particularly cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of heterocyclic structures. A related reaction has been reported where 1-amino-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-ethylcarboxylate reacts with acetoacetone in acetic acid to yield a substituted pyrazole (B372694) derivative. researchgate.net This suggests that this compound could similarly react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings, such as pyrazoles or pyrimidines, which are common scaffolds in medicinal chemistry.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data specific to the reaction pathways of this compound are not extensively reported in the surveyed literature. However, general principles and data from related systems can provide valuable insights into the energetics and rates of its key reactions.

Thermodynamics: The formation of the amide bond is a cornerstone reaction for this molecule. While the direct condensation of a carboxylic acid and an amine to form an amide and water is thermodynamically slightly unfavorable or near-equilibrium in aqueous solution at standard conditions, the reaction can be driven to completion by using activated carboxylic acid derivatives or by removing water. stackexchange.comacs.org The Gibbs free energy of formation (ΔG) for a peptide bond from zwitterionic amino acids at 25°C is slightly positive. stackexchange.com A theoretical study on the formation of a hydrogen-bonded formamide (B127407) dimer, a simple model for the peptide bond, calculated the bond to be stable by approximately 0.3 kcal/mol in water and 8.4 kcal/mol in the apolar solvent carbon tetrachloride. nih.gov This highlights the significant influence of the solvent environment on the thermodynamics of amide-related interactions.

| Parameter | Reaction | Approximate Value | Conditions | Reference |

|---|---|---|---|---|

| ΔG | R-COOH + R'-NH₂ → R-CONHR' + H₂O | ~ +0.5 kcal/mol | Aqueous, 25°C, from zwitterions | stackexchange.com |

| ΔH | R-COOH + R'-NH₂ → R-CONHR' + H₂O | ~ +1.5 kcal/mol | Aqueous, 25°C, from zwitterions | stackexchange.com |

| ΔG (H-bond) | 2 Formamide → Dimer | -0.3 kcal/mol | In Water (simulation) | nih.gov |

| ΔG (H-bond) | 2 Formamide → Dimer | -8.4 kcal/mol | In CCl₄ (simulation) | nih.gov |

Kinetics: The rate of amide formation from unactivated carboxylic acids and amines is generally slow. libretexts.org The use of coupling agents or the conversion of the acid to a more reactive derivative like an acyl chloride dramatically increases the reaction rate. Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions, which are highly relevant for the 2,6-difluorophenyl moiety, have shown that the mechanism can be either a two-step (addition-elimination) or a concerted process. nih.govrsc.org The exact pathway and its rate are sensitive to the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. Kinetic isotope effect (KIE) studies are a powerful tool for elucidating these mechanisms. nih.gov For amide bond formation, kinetic studies have also shown that reaction media, such as deep eutectic solvents, can significantly enhance reaction rates by lowering the activation entropy. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Amino 1 2,6 Difluorophenyl Acetone

Quantum Chemical Calculations for Molecular Structure and Energetics

Geometry Optimization and Conformational Analysis

Without dedicated computational studies, the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 1-Amino-1-(2,6-difluorophenyl)acetone remain undetermined. Conformational analysis, which would identify the most stable spatial arrangements of the molecule's atoms, has not been reported.

Relative Energy Calculations of Isomers and Intermediates

There is no available data on the relative energies of potential isomers or reaction intermediates of this compound. Such calculations are crucial for understanding its stability and potential reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap, a key indicator of chemical stability, has not been calculated for this compound.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to interpret and assign peaks in experimental infrared (IR) and Raman spectra. In the absence of these calculations, a detailed spectroscopic analysis of this compound is not possible.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. No MEP analysis for this compound has been published, leaving its electrostatic potential and reactive sites uncharacterized.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, is critical for understanding how molecules interact with each other to form larger assemblies. There is no research available on the intermolecular interactions or potential supramolecular structures involving this compound.

Hydrogen Bonding Interactions (e.g., C–H⋯O, C–H⋯F, N–H⋯O)

Hydrogen bonds are critical non-covalent interactions that influence the conformation and packing of molecules in the crystalline state. In this compound, several types of hydrogen bonds are possible due to the presence of hydrogen-bond donors (N-H group, C-H groups) and acceptors (carbonyl oxygen, fluorine atoms).

Theoretical studies, typically employing Density Functional Theory (DFT), can be used to identify and characterize these interactions. Calculations would focus on optimizing the molecular geometry to locate potential hydrogen bonds and then analyzing their properties, such as bond distance, angle, and interaction energy. The primary interactions expected for this molecule include:

N–H⋯O: A conventional and relatively strong hydrogen bond can form between the amino group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule, often leading to the formation of dimers or chains in the crystal lattice.

C–H⋯O: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and the carbonyl oxygen can also contribute to the stability of the crystal packing.

C–H⋯F: The fluorine atoms, with their high electronegativity, can act as weak hydrogen bond acceptors, interacting with C-H donors from adjacent molecules.

A computational analysis would yield data similar to that presented in the hypothetical table below, which outlines the typical geometric parameters for such interactions.

| Interaction Type | Donor (D) - H Distance (Å) | H···Acceptor (A) Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) |

| N–H···O | 1.02 | 1.95 | 2.97 | 175 |

| C(phenyl)–H···O | 1.08 | 2.45 | 3.50 | 160 |

| C(methyl)–H···F | 1.09 | 2.50 | 3.55 | 155 |

Note: The data in this table is illustrative and represents typical values for these types of hydrogen bonds as determined by computational methods.

π–π Stacking Interactions

The 2,6-difluorophenyl ring in the molecule allows for π–π stacking interactions, which are non-covalent interactions that play a significant role in the stabilization of crystal structures and biological systems mdpi.com. These interactions arise from the electrostatic and dispersion forces between aromatic rings. The presence of electron-withdrawing fluorine atoms can modulate the quadrupole moment of the phenyl ring, influencing the geometry and strength of these interactions.

Computational studies can quantify the nature of these interactions by calculating the optimal geometry (face-to-face, parallel-displaced, or T-shaped) and the associated binding energy. Key parameters derived from such calculations include the centroid-to-centroid distance and the slip angle (for parallel-displaced conformations).

| Interaction Parameter | Calculated Value |

| Geometry | Parallel-displaced |

| Centroid-to-Centroid Distance | 3.8 Å |

| Interplanar Distance | 3.5 Å |

| Stacking Energy | -2.5 to -4.0 kcal/mol |

Note: This table contains representative data expected from a DFT analysis of π–π stacking for a fluorinated aromatic ring.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govmdpi.com. The Hirshfeld surface is generated based on the electron distribution of a molecule, providing a visual representation of intermolecular contacts.

For this compound, this analysis would partition the crystal space and map various properties onto the surface, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close intermolecular contacts, primarily corresponding to hydrogen bonds.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.0% |

| H···F/F···H | 25.5% |

| C···H/H···C | 15.2% |

| O···H/H···O | 10.8% |

| Other (C···C, N···H, etc.) | 3.5% |

Note: The data is a hypothetical representation based on typical findings for organic molecules containing fluorine, amino, and carbonyl groups. nih.govtandfonline.com

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For the synthesis of α-amino ketones like this compound, several synthetic routes are possible, and theoretical calculations can help determine the most plausible pathway researchgate.netorganic-chemistry.orgnih.gov.

A common approach involves reacting an α-keto imine intermediate with a nucleophile or undergoing rearrangement. DFT calculations can be used to model the potential energy surface of the reaction. By locating the transition state structures (first-order saddle points on the potential energy surface) and calculating their energies relative to the reactants and products, the activation energy for each step can be determined. This allows for a comparison of different mechanistic possibilities and an understanding of the factors controlling the reaction's feasibility and selectivity nih.gov.

A hypothetical reaction pathway involving the formation of an imine followed by nucleophilic addition is outlined below with plausible activation energies.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Step 1 | Formation of α-keto imine from 1-(2,6-difluorophenyl)propane-1,2-dione and ammonia (B1221849) | 15.2 |

| TS1 | Transition state for imine formation | - |

| Step 2 | Reduction of the imine to form the final amine product | 22.5 |

| TS2 | Transition state for the reduction step | - |

Note: The values in this table are illustrative and represent the type of data generated from transition state calculations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are widely used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a standard and reliable approach nih.govresearchgate.net.

For this compound, calculations would be performed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions is often improved by performing calculations that account for the solvent environment (using models like PCM) and by applying a linear scaling factor to correct for systematic errors in the computational method nih.govresearchgate.net. Such predictions are particularly valuable for complex molecules or for assigning signals in ¹⁹F NMR spectra, where shifts are highly sensitive to the electronic environment nih.gov.

| Nucleus | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Scaled Calculated Shift (ppm) |

| ¹⁹F (ortho) | -115.0 | -125.5 | -114.8 |

| ¹³C (C=O) | 205.0 | 210.2 | 204.9 |

| ¹³C (C-N) | 60.0 | 63.5 | 59.8 |

| ¹H (N-H) | 2.5 | 2.8 | 2.5 |

| ¹H (C-H phenyl) | 7.2 - 7.5 | 7.3 - 7.6 | 7.1 - 7.4 |

Note: This table presents a hypothetical comparison of experimental and DFT-calculated NMR chemical shifts to illustrate the utility of this method.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent .

For this compound, MD simulations would be employed to explore its conformational landscape. The molecule has several rotatable bonds, and simulations can identify the most stable conformers and the energy barriers between them. Furthermore, by placing the molecule in a simulation box with explicit solvent molecules (e.g., water, acetone (B3395972), chloroform), the effect of the solvent on conformational preference can be investigated.

Key analyses from MD simulations would include:

Conformational Analysis: Identifying low-energy conformations by monitoring dihedral angles over the simulation time.

Solvent Structure: Calculating radial distribution functions (RDFs) to understand how solvent molecules arrange around specific functional groups, such as the amino and carbonyl groups.

Hydrogen Bond Dynamics: Analyzing the formation and lifetime of hydrogen bonds between the solute and solvent molecules, which is crucial for understanding solubility and solvation thermodynamics dovepress.compku.edu.cn.

These simulations offer a dynamic picture that complements the static information obtained from geometry optimization calculations.

Applications in Organic Synthesis and Advanced Materials Research

1-Amino-1-(2,6-difluorophenyl)acetone as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers multiple reaction sites. The amino group can act as a nucleophile or be transformed into various other functionalities, while the ketone group is susceptible to a host of condensation and addition reactions. The difluorophenyl moiety not only imparts specific electronic properties and steric constraints but also provides sites for further functionalization if required.

The α-amino ketone motif is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles. The ability of this compound to serve as a synthon for such systems is a cornerstone of its synthetic utility.

Pyrimidines: Pyrimidine (B1678525) derivatives are ubiquitous in biologically active compounds and functional materials nih.govnih.govuni.lu. The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or guanidine (B92328) derivative nih.govwikipedia.org. In this context, this compound, or a derivative thereof, can serve as the C-C-C fragment. For instance, reaction with various amidines in the presence of an oxidizing agent can lead to the formation of highly substituted pyrimidines bearing the 2,6-difluorophenyl group. The reaction of aminopyrimidines with α-halogenated ketones is also a known route to fused pyrimidine systems like imidazo[1,2-c]pyrimidines rsc.org.

Triazoles: 1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and materials chemistry wikipedia.orgprinceton.edublogspot.comsigmaaldrich.comacs.orgbldpharm.com. General synthetic strategies for 3-amino-1,2,4-triazoles often involve the cyclization of substituted hydrazinecarboximidamide derivatives sigmaaldrich.comacs.org. This compound can be a starting point for creating the necessary precursors for these cyclizations. For example, conversion of the ketone to a thiourea, followed by S-alkylation and ring closure, is a viable pathway to 1,2,4-triazoles wikipedia.org. Furthermore, methods for synthesizing 1,2,3-triazoles from α-chloroketones and phosphonium (B103445) ylides suggest a potential route starting from a halogenated derivative of this compound nih.govnih.gov.

Pyrazoles: Aminopyrazoles are highly sought-after intermediates for the synthesis of fused heterocyclic systems and have demonstrated a wide range of biological activities. The synthesis of 1-(2,6-difluorophenyl)pyrazol-3-amine has been reported, highlighting the utility of the 2,6-difluorophenyl moiety in constructing such heterocycles. While not directly starting from this compound, this demonstrates the accessibility and importance of pyrazoles containing this fluorinated substituent. A plausible route could involve the reaction of a β-dicarbonyl derivative of the title compound with hydrazine.

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound, with its distinct amino, keto, and substituted aryl functionalities, is an archetypal building block. Phenylacetone itself is a known precursor in the synthesis of various organic compounds, including pharmaceuticals rsc.org. The addition of the amino and difluoro groups to this basic structure significantly expands its potential applications. For instance, the amino group can be a handle for peptide coupling or for the introduction of other pharmacophores, while the ketone allows for chain extension or the formation of new rings. The 2,6-difluoro substitution pattern influences the molecule's conformation and electronic properties, which can be crucial for biological activity or material performance researchgate.net.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry sigmaaldrich.comtcichemicals.comnih.gov. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction wikipedia.orgblogspot.comsigmaaldrich.comresearchgate.net. Chiral amines are a prominent class of compounds used as chiral auxiliaries and as precursors for chiral ligands nih.govrsc.orgprinceton.eduresearchgate.net.

If this compound can be resolved into its individual enantiomers, each enantiomer could serve as a valuable chiral auxiliary or as a starting material for the synthesis of more complex chiral ligands. The presence of the 2,6-difluorophenyl group can impart unique steric and electronic properties to the resulting catalyst, potentially leading to high levels of stereocontrol in asymmetric transformations such as alkylations, aldol (B89426) reactions, and reductions. The development of chiral ligands from readily available amino compounds is a cornerstone of modern asymmetric synthesis, and the unique substitution pattern of this compound makes it an interesting candidate for exploration in this area nih.govnih.govnih.gov.

Derivatization for Functional Materials

The derivatization of this compound opens up avenues for the creation of novel functional materials. The electronic properties of the difluorinated phenyl ring, combined with the potential for creating extended conjugated systems through reactions at the amino and keto groups, make its derivatives promising candidates for applications in materials science.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, are of particular interest for NLO applications.

Derivatives of this compound are promising candidates for NLO materials. For example, condensation of the ketone with an appropriate aromatic aldehyde can lead to the formation of chalcone-like structures. Chalcones containing the 2,6-difluorophenyl group have been synthesized and shown to exhibit promising third-order NLO properties nih.govresearchgate.net. The 2,6-difluorophenyl group can act as an electron-withdrawing moiety, and by coupling it with a suitable electron-donating group through a conjugated bridge, significant NLO responses can be achieved. The high third-order nonlinear susceptibility (χ(3)) values observed in some of these derivatives indicate their potential for use in NLO devices nih.govresearchgate.net.

Crystal engineering is the design and synthesis of crystalline solids with desired properties, which are determined by the arrangement of molecules in the crystal lattice princeton.edutcichemicals.comresearchgate.net. Intermolecular interactions, such as hydrogen bonds and halogen bonds, play a crucial role in directing the self-assembly of molecules into specific supramolecular architectures. The presence of fluorine atoms in organic molecules can significantly influence their crystal packing through various weak interactions, including C-H···F and C-F···π interactions princeton.edublogspot.comsigmaaldrich.comtcichemicals.comresearchgate.net.

Derivatives of this compound are well-suited for studies in crystal engineering. The amino and ketone groups are capable of forming strong hydrogen bonds, while the two fluorine atoms on the phenyl ring can participate in weaker, yet structurally significant, C-H···F and other halogen-related interactions. By systematically modifying the substituents on the molecule, it is possible to tune these intermolecular forces and control the resulting crystal packing, leading to materials with specific physical properties, such as melting point, solubility, and even solid-state reactivity. The study of the crystal structures of derivatives of this compound can provide valuable insights into the role of fluorine in directing supramolecular assembly and aid in the rational design of new crystalline materials.

Future Research Directions and Emerging Challenges for 1 Amino 1 2,6 Difluorophenyl Acetone

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-amino ketones has traditionally faced challenges, including the need for pre-functionalized starting materials, the generation of racemic products, and the use of harsh reaction conditions. rsc.org A significant future direction lies in the development of more efficient and sustainable, or "green," synthetic routes to 1-Amino-1-(2,6-difluorophenyl)acetone. This aligns with the broader shift in chemical synthesis towards methodologies that are environmentally benign and economically viable. rsc.orgsemanticscholar.org

Key areas of focus will likely include:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste. Classical methods like the Gabriel synthesis often suffer from low atom economy. rsc.org

Renewable Resources: Investigating the use of renewable feedstocks as starting materials, moving away from petroleum-based precursors. rsc.org

Green Solvents and Catalysts: Employing environmentally friendly solvents such as water or ethanol (B145695) and developing recyclable catalysts. rsc.orglookchem.com For instance, the use of saccharose as a homogeneous catalyst in water/ethanol has been demonstrated for the synthesis of β-aminoketones. lookchem.comresearchgate.net

One-Pot Reactions: Designing multi-component reactions where reactants are converted to the desired product in a single step, which simplifies procedures and reduces waste. Three-component Mannich reactions are a prime example of this approach for synthesizing aminoketones. nih.gov

| Challenge | Potential Sustainable Solution | Relevant Methodologies |

| Use of Hazardous Reagents | Biocatalysis, Green Catalysts (e.g., saccharose) | Enzymatic C-N bond formation, Mannich reaction in aqueous media lookchem.comresearchgate.netresearchgate.net |

| Low Atom Economy | One-pot multi-component reactions | Reductive amination of ketones, 'Hydrogen borrowing' amination rsc.orgrsc.org |

| Energy Intensive Conditions | Microwave-assisted synthesis, Room temperature reactions | Microwave irradiation under solvent-free conditions nih.gov |

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for transformations involving this compound is a crucial research avenue. This includes catalysts for its synthesis and for its subsequent conversion into more complex molecules.

Future research will likely explore:

Transition Metal Catalysis: While palladium catalysts are prominent in C-N bond formation, there is growing interest in using more abundant and less toxic metals like iron. digitellinc.comacs.orgrsc.orgresearchgate.net Iron-catalyzed α-amination of ketones represents a promising approach. digitellinc.comacs.org

Asymmetric Catalysis: The synthesis of chiral α-amino ketones is of great importance. pku.edu.cn The use of chiral Brønsted acids, cinchona alkaloid-derived phase-transfer catalysts, or chiral N,N'-dioxide-indium(III) complexes could enable the enantioselective synthesis of this compound. rsc.orgnih.govacs.orgnih.gov

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them an attractive green alternative. numberanalytics.com Reductive aminases (RedAms) have emerged as powerful biocatalysts for synthesizing chiral amines from ketones. researchgate.net

| Catalyst Type | Potential Application | Key Advantages |

| Iron Catalysts | Direct α-amination of ketone precursors | Abundant, low toxicity, versatile mechanistic pathways digitellinc.comacs.org |

| Chiral Phase-Transfer Catalysts | Asymmetric synthesis of γ-amino ketones | High enantioselectivity for C-C bond formation nih.govacs.orgnih.gov |

| Reductive Aminases (RedAms) | Enantioselective synthesis of chiral amines | High selectivity, mild reaction conditions, environmentally friendly researchgate.net |

| Palladium Catalysts | C-N bond formation (Buchwald-Hartwig amination) | Well-established, broad substrate scope rsc.orgresearchgate.net |

In-depth Mechanistic Studies of Complex Rearrangements and Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For this compound, several complex reactions and rearrangements warrant deeper investigation.

Areas for mechanistic exploration include:

Amino Ketone Rearrangements: The Heyns rearrangement, which involves the conversion of an α-hydroxy imine to an α-amino ketone, is a key transformation in this field. rsc.orgacs.org Detailed mechanistic studies, potentially using computational methods, could elucidate the factors controlling the stereoselectivity and efficiency of such rearrangements for fluorinated substrates.

Umpolung Reactions: The umpolung (polarity reversal) of imines to generate nucleophilic intermediates offers a powerful strategy for synthesizing amino ketones. nih.govacs.orgnih.govrsc.org Mechanistic studies can help in designing more effective catalysts for these transformations.

Role of the Difluorophenyl Group: The electron-withdrawing nature of the 2,6-difluorophenyl group will significantly influence the reactivity of the adjacent amino and keto functionalities. Mechanistic studies will be crucial to understand and predict its impact on various reactions.

Advanced Integrated Experimental and Computational Approaches for Predictive Modeling

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research. For this compound, this synergy can be leveraged to predict reactivity and guide experimental design.

Future directions in this area include:

Reaction Mechanism Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to map out potential energy surfaces for reactions, identify transition states, and calculate activation energies. smu.edursc.orgmdpi.comnih.gov This can provide detailed insights into reaction mechanisms that are difficult to probe experimentally.

Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the chemical reactivity of this compound and its derivatives. europa.eulibretexts.org Machine learning and deep learning models are also emerging as powerful tools for predicting reaction outcomes. nih.govarxiv.org

Dataset Design for Modeling: The development of robust predictive models relies on high-quality, diverse datasets. nih.gov Systematically designing experimental studies to generate such datasets for α-amino ketones will be crucial for building accurate models.

| Computational Approach | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Transition state structures, activation energies, reaction pathways smu.edumdpi.com |

| Machine Learning/Deep Learning | Prediction of reaction outcomes and reactivity | Structure-reactivity relationships, catalyst performance prediction nih.govarxiv.org |

| QSAR | Predictive toxicology and biological activity | Correlation of molecular structure with biological effects europa.eulibretexts.org |

Design and Synthesis of Derivatives with Tailored Chemical Reactivity for Specific Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives with tailored properties. The presence of fluorine can enhance metabolic stability and binding affinity, making such derivatives attractive for medicinal chemistry. nih.gov

Future research will likely focus on:

Fluorinated Amino Acid Analogs: The synthesis of novel fluorinated amino acids is a significant area of research due to their unique properties. nih.govnih.govmdpi.com Derivatives of this compound could serve as precursors to new unnatural amino acids.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, it is possible to establish SARs. nih.gov This knowledge can then be used to design molecules with optimized activity for specific biological targets.

Peptidomimetics: The amino ketone motif can be incorporated into peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacokinetic properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.